Anabasine hydrochloride

Description

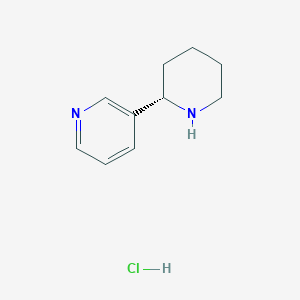

The exact mass of the compound (S)-3-(piperidin-2-yl)pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-89-3 | |

| Record name | Anabasine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053912893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4917XZ12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Chemical Synthesis and Purification of Anabasine Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Modern Perspective on a Classic Alkaloid

Anabasine, a pyridine-piperidine alkaloid and structural isomer of nicotine, has long been a subject of scientific interest.[1][2] Naturally occurring in plants like Nicotiana glauca (tree tobacco), its potent interaction with nicotinic acetylcholine receptors (nAChRs) has established its use as a botanical insecticide and, more recently, as a critical biomarker for tobacco exposure.[1][3][4] Its derivatives are also being explored as selective α7-nAChR agonists for potential cognitive enhancement therapies.[1][5]

However, reliance on natural extraction is often inefficient and yields variable results. A robust, reproducible, and scalable synthetic route is paramount for advanced pharmacological studies and drug development. This guide moves beyond simple recitation of methods; it provides a Senior Application Scientist's perspective on the strategic choices underpinning the synthesis, purification, and final salt formation of anabasine hydrochloride. We will explore the causality behind the protocols, ensuring a self-validating system from starting materials to the final, analytically pure product.

Part 1: Strategic Synthesis of the Anabasine Scaffold

The core challenge in anabasine synthesis is the efficient and controlled construction of the 3-(piperidin-2-yl)pyridine framework. Retrosynthetically, this involves forming the C2-C6 bond of the piperidine ring or the C2-C3' bond between the two rings. Modern synthetic chemistry offers several elegant solutions.

Strategy A: Intramolecular Cyclization via Diol Intermediates

A highly effective and practical approach involves building the piperidine ring onto a pre-functionalized pyridine core. This method is advantageous due to its use of commercially available starting materials and generally high yields.[6] The causality here is clear: by preparing a linear precursor containing all the necessary atoms, a final, high-yielding cyclization step can be employed to form the target heterocycle.

Step 1: Synthesis of 1-(pyridin-3-yl)pentane-1,5-diol

-

Rationale: This step creates the linear carbon-oxygen backbone required for the subsequent cyclization. The process begins with the lithiation of a halo-pyridine to form a potent nucleophile, which then attacks a lactone to build the carbon chain.

-

Procedure:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-bromopyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of 3-lithiopyridine.

-

In a separate flask, dissolve δ-valerolactone in anhydrous THF and cool to -78 °C.

-

Transfer the 3-lithiopyridine solution to the δ-valerolactone solution via cannula. Allow the reaction to proceed for 2-3 hours at -78 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

-

The resulting keto-alcohol is then reduced in situ or after workup. Add sodium borohydride (NaBH₄) in methanol and stir overnight.

-

Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

-

Step 2: Dimesylation and Azacyclization

-

Rationale: The hydroxyl groups of the diol are poor leaving groups. Converting them to mesylates transforms them into excellent leaving groups, facilitating the subsequent nucleophilic substitution by an amine to close the ring.

-

Procedure:

-

Dissolve the crude 1-(pyridin-3-yl)pentane-1,5-diol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete formation of the dimesylate. Note: This intermediate can be unstable and prone to decomposition on silica gel, so it is often used directly in the next step without chromatographic purification.[6]

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude dimesylate in a suitable solvent like acetonitrile. Add an amine source, such as benzylamine (to form N-benzyl anabasine) or an ammonia equivalent, and heat the reaction to effect the double nucleophilic substitution and ring closure.

-

If N-benzyl anabasine is formed, the benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, anabasine.

-

Purify the crude anabasine using methods described in Part 2.

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Anabasine - Wikipedia [en.wikipedia.org]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

anabasine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Anabasine Hydrochloride

Introduction

This compound, the hydrochloride salt of the piperidine alkaloid anabasine, is a compound of significant interest in neuropharmacology, toxicology, and analytical chemistry. As a structural isomer of nicotine, it serves as a valuable research tool for studying nicotinic acetylcholine receptors (nAChRs) and as a specific biomarker for tobacco use, distinguishing it from nicotine replacement therapies.[1] This guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Anabasine is a pyridine alkaloid composed of a pyridine ring substituted at the 3-position with a piperidine ring. The hydrochloride salt is typically a monohydrochloride, although dihydrochloride salts can also be formed.[2][3] The most common enantiomer is the (S)-(-) form.

The formation of the hydrochloride salt from the free base, anabasine, involves the protonation of one of the basic nitrogen atoms. Anabasine possesses two such atoms: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the piperidine ring. The piperidine nitrogen is significantly more basic (pKa of the conjugate acid is ~11.0) than the pyridine nitrogen (pKa of the pyridinium ion is ~5.2).[4] Therefore, in the monohydrochloride salt, it is the piperidine nitrogen that is protonated.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are critical for a range of applications, from preparing standardized solutions for in-vitro assays to developing analytical methods for its detection in biological matrices.

| Property | Data | Reference(s) |

| IUPAC Name | 3-[(2S)-piperidin-2-yl]pyridine;hydrochloride | [2] |

| Synonyms | (S)-Anabasine HCl, Anabasin chloride, Gamibasin | [2][5] |

| CAS Number | 53912-89-3 ((S)-isomer HCl); 15251-47-5 (HCl salt, stereochem unspecified) | [5][6] |

| Molecular Formula | C₁₀H₁₅ClN₂ | [2] |

| Molecular Weight | 198.69 g/mol | [2] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 220-222 °C | [7] |

| Solubility | Soluble in water and alcohol. | [6] |

| pKa (parent) | 11.0 (for the conjugate acid of the piperidine nitrogen) | [4] |

Solubility and Formulation

For the parent compound, anabasine, established protocols for creating solutions for in vivo studies exist, which can be adapted. A common formulation involves dissolving the compound in a vehicle composed of DMSO, PEG300, Tween-80, and saline.[8]

Experimental Protocol: Preparation of a Stock Solution

This protocol is adapted from methods for the free base and is a general guideline. Researchers should validate the solubility for their specific concentration needs.

-

Initial Solubilization : Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO. For a 10 mM stock solution, this would be approximately 1.99 mg in 1 mL of DMSO.

-

Vehicle Addition : For a formulation targeting a final concentration of 2.5 mg/mL, a vehicle can be prepared. One such vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.[8]

-

Mixing : Add the initial DMSO stock solution to the vehicle. For example, add 100 µL of a 25 mg/mL DMSO stock to a mixture of 400 µL PEG300 and 50 µL Tween-80. Mix thoroughly.

-

Final Dilution : Add 450 µL of saline to bring the total volume to 1 mL.[8]

-

Clarity Check : Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

Spectroscopic Profile

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for the hydrochloride salt is not widely published, data for the free base in various solvents provide a strong foundation. Protonation at the piperidine nitrogen will induce downfield shifts for adjacent protons (α-protons) due to the electron-withdrawing effect of the positive charge.

-

¹H NMR : In a study of anabasine in D₂O (pD = 7), the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring are clearly visible. The complex splitting patterns in the aliphatic region (1.5-3.5 ppm) require 2D NMR techniques like COSY for unambiguous assignment.[9]

-

¹³C NMR : The ¹³C spectrum of the free base shows distinct signals for the ten carbon atoms. The carbons of the pyridine ring typically appear in the 120-150 ppm range, while the piperidine carbons are found upfield (25-65 ppm).[10]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the sensitive detection of anabasine. In electron ionization (EI) mass spectrometry, the free base of anabasine (m/z 162.23) exhibits a characteristic fragmentation pattern.

-

Key Fragments : The most intense peak (base peak) is typically at m/z 84 , corresponding to the protonated piperidinyl fragment. Other significant fragments include m/z 133 (loss of an ethyl group), m/z 105 , and m/z 106 .[4]

UV-Vis Spectroscopy

In aqueous solution at neutral pH, anabasine exhibits a UV absorption maximum around 260 nm . This absorbance is characteristic of the pyridine ring system.[11]

Infrared (IR) Spectroscopy

The IR spectrum of anabasine will show characteristic peaks for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyridine ring, and N-H stretching from the piperidine amine. For the hydrochloride salt, a broad absorption is expected in the 2400-2800 cm⁻¹ range, which is characteristic of the N⁺-H stretch of an amine salt.

Chemical Reactivity and Stability

This compound is a stable crystalline solid under recommended storage conditions.

-

Storage : For long-term stability, the compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is adequate. The product is generally stable for several weeks at ambient temperature, facilitating shipping.[5]

-

Degradation : The free base, anabasine, is known to darken upon exposure to air and light, indicating oxidative degradation.[4] As a salt, the hydrochloride form is more resistant to this oxidation. In aqueous environments like wastewater, anabasine has been shown to be less stable than other nicotine metabolites, with potential losses of up to 30% over 12 hours in certain conditions.[7]

Analytical Methodologies

The quantification of anabasine is crucial for toxicological studies and for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: LC-MS/MS for Anabasine Quantification in Urine

This method is based on established protocols for biomarker analysis.

-

Sample Preparation :

-

Centrifuge a 1 mL urine sample to pellet particulates.

-

To 100 µL of supernatant, add an internal standard solution (e.g., anabasine-d₄).

-

Dilute with mobile phase or perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.[7]

-

-

Chromatographic Separation :

-

Challenge : Anabasine is isobaric with nicotine (same nominal mass). Chromatographic separation is essential.

-

Column : A Hydrophilic Interaction Chromatography (HILIC) column is often effective for retaining and separating these polar alkaloids. Reversed-phase C18 columns can also be used with appropriate mobile phases.

-

Mobile Phase : A typical mobile phase might consist of an aqueous component with an ammonium formate buffer and an organic component like acetonitrile.

-

-

Mass Spectrometric Detection :

-

Ionization : Positive electrospray ionization (ESI+) is used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for specificity. The precursor ion for anabasine (protonated molecule, [M+H]⁺) is m/z 163.

-

MRM Transitions : A primary quantifying transition and a secondary qualifying transition are monitored. For example, 163 → 84 and 163 → 134.

-

Conclusion

This compound is a vital compound for scientific research, with well-defined chemical and physical properties that enable its use in a variety of laboratory settings. Its stability as a crystalline solid and solubility in aqueous solutions make it convenient for experimental work. A thorough understanding of its spectroscopic profile is essential for its accurate identification and quantification, with LC-MS/MS being the premier analytical technique. This guide provides the foundational data and methodologies required for professionals to confidently incorporate this compound into their research and development workflows.

References

- Sobarzo-Sánchez, E., De la Fuente, J., Quezada, E., & Castedo, L. (2006). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-1134.

- FooDB. (2021). Showing Compound Anabasine (FDB023366).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350).

- Sobarzo-Sánchez, E., De la Fuente, J., Quezada, E., & Castedo, L. (2006). Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-4.

- PubChem. (n.d.). (+-)-Anabasine.

- Gao, Y., et al. (2020). Supramolecular Nano-Encapsulation of Anabasine Reduced Its Developmental Toxicity in Zebrafish. Molecules, 25(4), 856.

- PubChem. (n.d.). Anabasine.

- National Center for Biotechnology Information. (n.d.). Anabasine. PubChem Compound Database.

- PubChem. (n.d.). This compound.

- Global Substance Registration System. (n.d.). ANABASINE.

- DC Chemicals. (n.d.). This compound Datasheet.

- Human Metabolome Database. (n.d.). Showing metabocard for Anabasine (HMDB0004350).

- Wikipedia. (n.d.). Anabasine.

- National Institute of Standards and Technology. (n.d.). Anabasine. NIST Chemistry WebBook.

- Zheng, Q., et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment, 743, 140551.

- Gao, Y., et al. (2020). Figure: (A) UV-vis measurements of ANA (50 μM) in the presence of increasing... ResearchGate.

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solubility Table for Water at Temperature [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Anabasine Hydrochloride

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine and is found in various plants, notably in the Tree Tobacco (Nicotiana glauca).[1][2] As the hydrochloride salt, its solubility and stability are enhanced, making it suitable for analytical and research applications. Anabasine is of significant interest to researchers in toxicology, pharmacology, and forensic science due to its activity as a nicotinic acetylcholine receptor agonist and its use as a biomarker for tobacco exposure.[1][2][3]

Accurate structural elucidation and purity assessment are paramount in any scientific investigation involving anabasine hydrochloride. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are foundational to this process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into experimental design, data interpretation, and the synergistic power of these techniques for unambiguous compound identification.

Chemical Structure and Spectroscopic Correlation

The structure of anabasine contains two key heterocyclic rings: a pyridine ring and a piperidine ring. The hydrochloride form involves the protonation of one or both of the basic nitrogen atoms, typically the more basic piperidine nitrogen. This protonation significantly influences the spectroscopic signature of the molecule.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Expertise & Experience: Causality Behind Experimental Choices The choice of a deuterated solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are common choices for hydrochloride salts due to their polarity.[4] The acidic proton on the protonated nitrogen may exchange with deuterium in these solvents, sometimes leading to its signal broadening or disappearing. The chemical shifts are influenced by the electron-withdrawing pyridine ring and the protonation state of the nitrogens.

¹H NMR Data Summary (Typical Values in D₂O)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridine) | ~8.7 | d | ~4.8 |

| H-6' (Pyridine) | ~8.6 | s | - |

| H-4' (Pyridine) | ~8.0 | dt | ~8.0, 1.8 |

| H-5' (Pyridine) | ~7.5 | dd | ~8.0, 4.8 |

| H-2 (Piperidine) | ~3.8 | dd | ~12.0, 3.0 |

| H-6eq (Piperidine) | ~3.4 | d | ~12.0 |

| H-6ax (Piperidine) | ~3.0 | t | ~12.0 |

| Piperidine CH₂ | 1.6 - 2.2 | m | - |

Note: Shifts can vary based on solvent, concentration, and pH.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

¹³C NMR Data Summary (Typical Values)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3' (Pyridine) | ~140.0 |

| C-2' (Pyridine) | ~148.5 |

| C-6' (Pyridine) | ~149.0 |

| C-4' (Pyridine) | ~138.0 |

| C-5' (Pyridine) | ~125.0 |

| C-2 (Piperidine) | ~65.0 |

| C-6 (Piperidine) | ~45.0 |

| C-3 (Piperidine) | ~30.0 |

| C-5 (Piperidine) | ~25.0 |

| C-4 (Piperidine) | ~24.0 |

Reference data for similar structures can be found in various chemical databases.[5]

Experimental Protocol: Acquiring NMR Spectra

Trustworthiness: A Self-Validating System A robust NMR protocol ensures reproducibility. Key to this is sample purity, accurate concentration, and proper instrument setup.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O).[7]

-

Ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

-

The final solution height in the tube should be at least 4.5 cm.[8]

-

-

Instrument Setup (Example on a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (indicated by a sharp, symmetrical lock signal).

-

Acquire a standard ¹H spectrum (typically 8-16 scans).

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. For CD₃OD, the residual solvent peak is at 3.31 ppm for ¹H. For D₂O, the HDO peak is typically at ~4.79 ppm.

-

Integrate the ¹H signals and analyze multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds.

Expertise & Experience: Causality Behind Experimental Choices For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.[9] The resulting spectrum will show characteristic bands for N-H stretches (from the protonated amine), aromatic C-H, aliphatic C-H, and C=N/C=C stretches from the pyridine ring. The broadness of the N-H stretch is a key indicator of the hydrochloride salt form due to hydrogen bonding.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | N-H stretch | Ammonium (R₃N⁺-H) |

| 3100 - 3000 | C-H stretch (aromatic) | Pyridine ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Piperidine ring |

| 1600 - 1450 | C=C and C=N stretches | Pyridine ring |

| 1400 - 1200 | C-H bend, C-N stretch | Piperidine/Pyridine |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the crystal, ensuring complete coverage of the sampling area.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Expertise & Experience: Causality Behind Experimental Choices Electrospray Ionization (ESI) is the preferred method for a pre-ionized salt like this compound.[10] It is a soft ionization technique that typically yields the protonated molecular ion of the free base, [M+H]⁺, where M is anabasine. The expected m/z for the anabasine free base (C₁₀H₁₄N₂) is approximately 162.23 g/mol .[11][12] Therefore, the primary ion observed in positive-ion ESI-MS will be at m/z ≈ 163.

Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural confirmation. A characteristic fragmentation for piperidine alkaloids involves the cleavage of the piperidine ring.[13][14] A dominant fragment ion at m/z = 84 is often observed, corresponding to the piperidinyl cation fragment resulting from cleavage of the bond connecting the two rings.[13]

MS Data Summary (ESI-MS)

| m/z Value (approx.) | Ion Identity | Notes |

| 163.12 | [C₁₀H₁₄N₂ + H]⁺ | Protonated molecular ion (base peak in full scan MS). |

| 84.08 | [C₅H₁₀N]⁺ | Major fragment in MS/MS, characteristic of the piperidine moiety. |

Note: High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[15]

-

A small amount of formic acid (e.g., 0.1%) is often added to the mobile phase to promote protonation in positive ion mode.

-

-

Data Acquisition (Direct Infusion):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[15]

-

Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-300).

-

For MS/MS, set the instrument to isolate the precursor ion (m/z 163) in the first mass analyzer and scan the fragment ions produced by collision-induced dissociation (CID) in the second mass analyzer.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a cohesive and irrefutable structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach provides a self-validating system. The molecular formula suggested by MS is confirmed by the count of carbons and protons in the NMR spectra. The functional groups identified by IR (e.g., N-H, aromatic ring) are consistent with the chemical environments observed in NMR and the overall structure determined by MS. This synergy of techniques provides the highest level of confidence in the identity and purity of this compound for any research application.

References

- Decaestecker, T., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-8.

- Choi, Y. H., et al. (2005). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Chemical Society, 49(1), 77-83.

- Sobarzo-Sánchez, E., et al. (2006). Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-4.

- LKT Laboratories, Inc. (n.d.). Safety Data Sheet - this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Anabasine, 90%.

- Vaz, B., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350).

- NIST. (n.d.). Anabasine. NIST Chemistry WebBook.

- Zbancioc, G., et al. (2012). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. International Journal of Criminal Investigation, 2(1), 3-10.

- ResearchGate. (n.d.). Anabasine mass spectrum.

- FooDB. (2011). Showing Compound Anabasine (FDB023366).

- ResearchGate. (n.d.). ¹H NMR spectra of ANA (50 μM) (A) without and with (B) 0.6, (C) 1.2, and (D) 2.1 equiv. CB[19] in D2O (pD = 7) at room temperature.

- UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Cheméo. (n.d.). Anabasine.

- PubChem. (n.d.). Anabasine. National Center for Biotechnology Information.

- Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 20(11), 2353–2362.

- PubChem. (n.d.). (+-)-Anabasine. National Center for Biotechnology Information.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Leicester. (n.d.). NMR Sample Preparation.

- University of Ottawa. (n.d.). How to make an NMR sample.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

- Vickers, N. J. (2017). Animal communication: when i’m calling you, will you answer too?. Current Biology, 27(14), R713-R715.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organomation.com [organomation.com]

- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anabasine [webbook.nist.gov]

- 12. Anabasine [webbook.nist.gov]

- 13. docs.manupatra.in [docs.manupatra.in]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

Anabasine Hydrochloride and Nicotinic Acetylcholine Receptors: A Mechanistic Whitepaper

An in-depth technical guide on the core.

Executive Summary

Anabasine, a pyridine and piperidine alkaloid structurally similar to nicotine, acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] This guide provides a detailed examination of the molecular interactions between anabasine hydrochloride and various nAChR subtypes. We will dissect its binding characteristics, functional consequences including receptor activation and desensitization, and its notable subtype selectivity. This document consolidates current research to offer a comprehensive technical resource for researchers, pharmacologists, and drug development professionals, complete with detailed experimental protocols and workflow visualizations for empirical validation.

Introduction: The Significance of Anabasine and nAChRs

Anabasine is a naturally occurring alkaloid found in plants of the Nicotiana genus, including tree tobacco (Nicotiana glauca) and, in trace amounts, the common tobacco plant (Nicotiana tabacum).[1][2] Its interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels, places it at the center of significant toxicological and pharmacological interest.[2][3]

nAChRs are critical for fast synaptic transmission in both the central and peripheral nervous systems.[4][5] Their dysregulation is implicated in a range of neurological conditions, making them a key target for therapeutic drug development.[4] Anabasine serves as a valuable chemical probe for exploring nAChR function and has been a lead compound in the design of selective α7 nAChR agonists for treating cognitive disorders.[6][7] Understanding its precise mechanism of action is therefore fundamental to advancing neuroscience and pharmacology.

Molecular Mechanism of Action

Anabasine's primary pharmacological effect is the stimulation of nAChRs.[1] This interaction can be broken down into several key phases: binding, channel gating, ion flux, and desensitization.

Binding Characteristics at the Orthosteric Site

Anabasine acts as a competitive agonist, binding to the same orthosteric sites as the endogenous neurotransmitter, acetylcholine (ACh). These sites are located at the interface between subunits of the pentameric nAChR. The interaction is primarily driven by the monocationic form of the anabasine molecule, which fits into an "aromatic box" formed by several aromatic amino acid residues within the binding pocket.[8][9]

Upon binding, anabasine induces a conformational change in the receptor protein. This structural shift is the crucial first step that links agonist binding to ion channel activation.

Receptor Activation and Signaling Cascade

The agonist-induced conformational change opens an intrinsic ion channel, allowing the rapid influx of cations, primarily Na⁺ and Ca²⁺.[4] This cation influx leads to depolarization of the cell membrane, triggering an excitatory postsynaptic potential (EPSP) and subsequent downstream cellular signaling. Key pathways activated by nAChR-mediated calcium influx include the Phosphoinositide 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK) pathways, which are involved in diverse cellular processes like survival and differentiation.[4]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct functional measure of nAChR activity by recording the ion currents that flow through the channel upon activation by an agonist like anabasine. [10][11] Methodology:

-

Cell Preparation: Plate cells expressing the nAChR of interest onto glass coverslips 24-48 hours prior to recording. [10]2. Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries, aiming for a resistance of 3-5 MΩ when filled with intracellular solution. [10]3. Establish Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with an extracellular (bath) solution.

-

Approach a target cell with the pipette and apply gentle positive pressure.

-

Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". * Apply a brief, stronger pulse of suction to rupture the cell membrane patch, establishing electrical and diffusive access to the cell's interior (the "whole-cell" configuration). [10]4. Current Recording:

-

Using a patch-clamp amplifier, clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV). [10] * Apply a known concentration of anabasine to the cell using a rapid perfusion system.

-

Record the resulting inward current, which reflects the flow of cations through the activated nAChRs.

-

-

Data Acquisition: Record agonist-evoked currents at various concentrations of anabasine to construct a dose-response curve.

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each anabasine concentration.

-

Normalize the responses to the maximal current elicited.

-

Plot the normalized current against the log concentration of anabasine and fit with a Hill equation to determine the EC₅₀ (the concentration producing a half-maximal response) and the Hill slope.

-

Conclusion and Future Directions

This compound is a potent and selective agonist of nicotinic acetylcholine receptors, demonstrating a clear preference for the α7 subtype over α4β2 and muscle-type receptors. [12][13]Its mechanism involves binding to the orthosteric ACh site, triggering a conformational change that opens the ion channel and leads to cation influx and cellular depolarization. [4]This activation is followed by subtype-dependent desensitization. [14] The pronounced selectivity of anabasine for α7 nAChRs continues to make it an invaluable pharmacological tool. Future research should focus on leveraging its unique profile to design novel therapeutics with improved selectivity and reduced off-target effects, particularly for cognitive and inflammatory disorders where α7 nAChR modulation is a promising strategy. [3][7]Further investigation into the structural basis for its subtype selectivity will be crucial for the rational design of next-generation nAChR modulators.

References

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. Benchchem.

- Wikipedia. (2023). Anabasine. Wikipedia. [Link]

- Levin, E. D., et al. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats.

- Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979–992. [Link]

- Mastropaolo, J., et al. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural Brain Research, 153(2), 419–422. [Link]

- Arias, H. R., et al. (2009). Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors. British Journal of Pharmacology, 157(2), 266–277. [Link]

- Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

- Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 108. [Link]

- Kem, W. R., & Soti, F. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. Toxins, 15(1), 39. [Link]

- Papke, R. L., et al. (2010). Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine. Journal of Pharmacology and Experimental Therapeutics, 333(2), 437–450. [Link]

- Kem, W. R., et al. (2018). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs, 16(10), 390. [Link]

- Gadaleta, D., et al. (2016). Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. European Journal of Medicinal Chemistry, 112, 187–196. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- Breinbauer, R., et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 134(3), 1738–1745. [Link]

- Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of General Physiology, 141(4), 467–481. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

- Lu, Y., et al. (1999). Desensitization of nicotinic agonist-induced [3H]gamma-aminobutyric acid release from mouse brain synaptosomes is produced by subactivating concentrations of agonists. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1127–1134. [Link]

- ResearchGate. (n.d.). Molecular structure of anabasine.

- Green, B. T., et al. (2013). Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review. Chemical Research in Toxicology, 26(9), 1229–1236. [Link]

- BenchChem. (2025).

- ResearchGate. (2018). (PDF) Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine.

- Levin, E. D., et al. (2014). Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats.

- Purohit, P., & Auerbach, A. (2017). Nicotinic acetylcholine receptors at the single-channel level. British Journal of Pharmacology, 174(13), 1885–1897. [Link]

- de Fiebre, C. M., et al. (1995). Characterization of a Series of Anabaseine-Derived Compounds Reveals That the 3-(4)-dimethylaminocinnamylidine Derivative Is a Selective Agonist at Neuronal Nicotinic Alpha 7/125I-alpha-bungarotoxin Receptor Subtypes. Molecular Pharmacology, 47(1), 164–171. [Link]

- Sophion. (n.d.).

- Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.

- Kem, W. R., & Soti, F. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. Toxins, 15(1), 39. [Link]

- Invenesis. (2025). Tobacco alkaloid action on human nAChRs. Invenesis. [Link]

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sophion.com [sophion.com]

- 6. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+)-Anabasine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]

- 14. Desensitization of nicotinic agonist-induced [3H]gamma-aminobutyric acid release from mouse brain synaptosomes is produced by subactivating concentrations of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Anabasine Hydrochloride

Foreword: Understanding Anabasine Hydrochloride in the Context of Modern Drug Development and Safety Assessment

This compound, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, has a historical footprint as a botanical insecticide.[1][2] Its structural similarity to nicotine has long positioned it as a subject of interest within the fields of pharmacology and toxicology.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its molecular interactions and toxicological profile is paramount for both leveraging its unique properties and mitigating its potential risks. This guide provides a deep dive into the scientific underpinnings of this compound, moving beyond a mere recitation of facts to explain the causality behind its biological effects and the methodologies used to elucidate them. Every piece of data and every protocol herein is presented with the aim of providing a self-validating system of knowledge, grounded in authoritative references.

Part 1: The Pharmacological Profile of this compound: A Nicotinic Acetylcholine Receptor Agonist

The primary pharmacological activity of this compound stems from its action as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. Anabasine's interaction with nAChRs initiates a cascade of downstream effects that are subtype-dependent, leading to a complex pharmacological profile.

Mechanism of Action: Interaction with nAChR Subtypes

Anabasine exhibits a nuanced interaction with various nAChR subtypes, displaying characteristics of both a partial and full agonist depending on the receptor composition.[3] This differential activity is the causal basis for its diverse physiological effects.

-

α4β2 Subtype: Anabasine acts as a partial agonist at the α4β2 nAChR subtype.[3] While it has a lower affinity for this receptor compared to nicotine, its interaction is significant enough to modulate dopaminergic pathways, which has implications for its abuse potential.[4] One study noted that anabasine stimulates dopamine release in a concentration-dependent manner.[4]

-

α7 Subtype: In contrast, anabasine is a full agonist at the α7 nAChR subtype, with a greater affinity than nicotine.[3] The α7 receptors are highly expressed in brain regions associated with learning and memory, such as the hippocampus.[3] This has led to research exploring anabasine's potential as a cognitive enhancer.[3]

The following diagram illustrates the signaling pathway initiated by anabasine at a nicotinic acetylcholine receptor.

Reproductive and Developmental Toxicity

Anabasine is a known teratogen, capable of causing developmental defects. [2]

-

Mechanism of Teratogenicity: The teratogenic effects of anabasine are believed to be mediated through its interaction with fetal nAChRs, leading to a reduction in fetal movement. [5]* Observed Defects: In livestock, particularly swine, maternal ingestion of anabasine has been linked to congenital defects such as arthrogryposis (joint contractures) and cleft palate. [6]* Species-Specific Differences: Interestingly, studies have shown that rats are not a good model for anabasine-induced teratogenicity, as they do not exhibit the same malformations seen in livestock. [5]This highlights the importance of selecting appropriate animal models in toxicological research.

-

Effects on Reproductive Hormones: In vitro studies using human granulosa cells have shown that anabasine can inhibit progesterone synthesis, which could have implications for early pregnancy. [7]

Genotoxicity and Carcinogenicity

The available data on the genotoxicity and carcinogenicity of anabasine and its derivatives are limited and somewhat conflicting.

-

Genotoxicity: There is a lack of specific studies on the genotoxicity of this compound itself. However, a toxicological evaluation of nicotine degradants and impurities, including anabasine, suggested that its genotoxicity is comparable to that of nicotine. [8]To definitively assess its genotoxic potential, a battery of in vitro tests, such as the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage, would be necessary. [9][10]* Carcinogenicity: Studies on the carcinogenicity of N'-nitrosoanabasine (NAB), a derivative of anabasine, have yielded mixed results. In Syrian golden hamsters, NAB was found to be inactive as a tumorigenic agent. [11]In Fischer rats, it was classified as a weak carcinogen, causing esophageal tumors in a small percentage of animals. [12]There is no clear evidence to suggest that this compound itself is a carcinogen. [13] Experimental Protocol: In Vitro Genotoxicity Assessment (Ames Test - Adapted from OECD Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. [9]

-

Bacterial Strains:

-

Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). [14]

-

-

Metabolic Activation:

-

Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation. [14]

-

-

Exposure:

-

Expose the bacterial strains to various concentrations of this compound in a suitable solvent.

-

Include appropriate negative (solvent) and positive controls (known mutagens).

-

-

Plating and Incubation:

-

Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

-

Incubate the plates for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. [15]

-

Part 3: Clinical Toxicology and Analytical Methodologies

Human Toxicology and Clinical Management

Poisoning with this compound presents with a biphasic clinical picture similar to that of nicotine toxicity. [6]

-

Early Phase (Stimulatory): Initial symptoms are due to the stimulation of nicotinic receptors and include nausea, vomiting, abdominal pain, hypertension, tachycardia, and tremors. [6]* Late Phase (Inhibitory): This is followed by a delayed inhibitory phase characterized by hypotension, bradycardia, dyspnea, and can progress to coma and respiratory failure due to a depolarizing block of nerve transmission. [6][16] Management of Anabasine Poisoning:

There is no specific antidote for anabasine poisoning. [2]Treatment is primarily supportive and focuses on managing the clinical effects. [6]

-

Decontamination: If ingestion is recent, administration of activated charcoal may be considered. [1]2. Supportive Care:

-

Airway Management: Ensure a patent airway and provide respiratory support, including mechanical ventilation if necessary. [2] * Cardiovascular Support: Administer intravenous fluids to manage hypotension. [1] * Seizure Control: Benzodiazepines are the first-line treatment for seizures. [17]3. Monitoring: Close monitoring of vital signs, cardiac rhythm, and respiratory status is crucial. [7]

-

Analytical Methodologies for Quantification

Accurate quantification of anabasine in biological matrices is essential for toxicological investigations, pharmacokinetic studies, and monitoring tobacco exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. [18][19] Experimental Protocol: Quantification of Anabasine in Human Urine by LC-MS/MS (Representative Protocol)

This protocol provides a general framework for the analysis of anabasine in urine. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.

-

Sample Preparation:

-

To a 100 µL urine sample, add an internal standard (e.g., anabasine-d4). [20] * For the analysis of total anabasine (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase is performed overnight at 37°C. [20] * Precipitate proteins and other matrix components with a solvent like acetone. [18] * Centrifuge the sample and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase column for separation. [14] * Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for anabasine and its internal standard. For example, for anabasine, a common transition is m/z 163.1 → 134.1. [14]

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known anabasine concentrations.

-

Quantify the concentration of anabasine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound presents a dual profile of pharmacological interest and significant toxicological risk. Its nuanced interactions with nAChR subtypes, particularly its full agonism at α7 receptors, suggest potential therapeutic avenues for cognitive disorders. However, its high acute toxicity and teratogenicity necessitate a cautious and well-informed approach to its study and any potential applications.

Future research should focus on several key areas. A comprehensive evaluation of the genotoxic and carcinogenic potential of this compound itself is crucial to complete its safety profile. Further elucidation of its effects on a wider range of nAChR subtypes will provide a more detailed understanding of its pharmacological actions. Finally, the development of more targeted analogs that retain the beneficial effects on α7 nAChRs while minimizing toxicity could unlock new therapeutic possibilities. For the drug development professional, this compound serves as a compelling case study in the intricate balance between therapeutic potential and toxicological liability.

References

- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

- Hilfrich, J., Hecht, S. S., & Hoffmann, D. (1977). A study of tobacco carcinogenesis. XV. Effects of N'-nitrosonornicotine and N'-nitrosoanabasine in Syrian golden hamsters. Cancer Letters, 2(3), 169-175. [Link]

- OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. [Link]

- Welch, K. D., Lee, S. T., Panter, K. E., Gardner, D. R., Stegelmeier, B. L., & Green, B. T. (2014). Studies on the teratogenicity of anabasine in a rat model. Food and Chemical Toxicology, 67, 18-23. [Link]

- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Drug Discovery and Development. [Link]

- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2009). Nicotinic plant poisoning. Clinical Toxicology, 47(8), 771-781. [Link]

- Pillai, S., & A, S. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

- National Cancer Institute. (1978). Bioassay of o-anisidine hydrochloride for possible carcinogenicity. National Cancer Institute technical report series, 89, 1-131. [Link]

- Bernert, J. T., Pirkle, J. L., Xia, Y., & Jain, R. B. (2010). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 5(7), e11510. [Link]

- Von Weymarn, L. B., Thomson, N. M., Donny, E. C., & Hatsukami, D. K. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.

- Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2000). GOV.UK. [Link]

- ICCF. (2018). Genotoxicity testing. International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. [Link]

- PubChem. (n.d.). Anabasine.

- Jadey, S., Purohit, P., & Auerbach, A. (2012). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 140(4), 399–410. [Link]

- Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., Wei, D., ... & Papke, R. L. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992. [Link]

- Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Journal of agricultural and food chemistry, 60(20), 5173-5178. [Link]

- Levin, E. D., Petro, A., & Rezvani, A. H. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Journal of psychopharmacology (Oxford, England), 28(10), 915–922. [Link]

- Ebrahimi, F., & Farhadian, A. (2017). Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. Iranian endodontic journal, 12(4), 493–497. [Link]

- Anabasine. (n.d.). In Wikipedia. [Link]

- Alijevic, O., McHugh, D., & Zivkovic, D. (2020). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. Scientific reports, 10(1), 1-13. [Link]

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]

- Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 868357. [Link]

- Richards, J. R., & St. Pierre, M. (2023). Plant Alkaloids Toxicity. In StatPearls.

- Mizrachi, N., Levy, S., Goren, Z., & Shavit, O. (2014). Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family. Journal of Medical Toxicology, 10(2), 205-208. [Link]

- Murphy, N. G., Albin, C., Tai, W., & Benowitz, N. L. (2006). Anabasine toxicity from a topical folk remedy.

- Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622–632. [Link]

- Jeong, J. H., Lee, S., & Kim, S. H. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. International Journal of Environmental Research and Public Health, 19(15), 9744. [Link]

- Hoffmann, D., Raineri, R., Hecht, S. S., Maronpot, R., & Wynder, E. L. (1975). A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats. Journal of the National Cancer Institute, 55(4), 977-981. [Link]

- Gocze, P. M., Porpaczy, Z., & Freeman, D. A. (1995). Influence of nicotine, cotinine, anabasine and cigarette smoke extract on human granulosa cell progesterone and estradiol synthesis. Gynecological endocrinology : the official journal of the International Society of Gynecological Endocrinology, 9(3), 211–215. [Link]

- Nelson, L. S., & Howland, M. A. (2012). Drugs and pharmaceuticals: management of intoxication and antidotes. Mount Sinai Journal of Medicine, 79(3), 323-339. [Link]

- Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2005). Evaluation of the ability of a battery of 3 in vitro genotoxicity tests to discriminate rodent carcinogens and non-carcinogens. I. Sensitivity, specificity and relative predictivity.

- Kim, H. J., Lee, S. K., & Kim, S. H. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. International journal of environmental research and public health, 19(15), 9744. [Link]

- Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 11(12), 1668–1673. [Link]

- Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and chemical toxicology, 26(3), 255-261. [Link]

- Xu, X., Iba, M. M., & Weisel, C. P. (2004). Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. Clinical chemistry, 50(12), 2323–2330. [Link]

- Ebrahimi, F., & Farhadian, A. (2017). Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. Iranian endodontic journal, 12(4), 493–497. [Link]

- Papke, R. L., & Papke, K. L. (2002). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British journal of pharmacology, 137(1), 42–56. [Link]

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Management of the critically poisoned patient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Anabasine Hydrochloride: A Technical Guide to Biological Activity and Screening Methodologies

This guide provides an in-depth exploration of the biological activities of anabasine hydrochloride, with a primary focus on its interaction with nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic ligands. We will delve into the mechanistic underpinnings of anabasine's action and provide detailed, field-proven protocols for its screening and characterization.

Introduction to Anabasine: A Nicotinic Alkaloid of Interest

Anabasine is a pyridine and piperidine alkaloid found in various plant species, most notably in the tree tobacco (Nicotiana glauca) and as a minor alkaloid in common tobacco (Nicotiana tabacum)[1]. As a structural isomer of nicotine, it has garnered significant interest for its similar, yet distinct, pharmacological profile[2]. This compound, the salt form of anabasine, is commonly used in research due to its stability and solubility[3][4].

Historically, anabasine has been utilized as a botanical insecticide[5][6]. However, its role as a full agonist at nicotinic acetylcholine receptors (nAChRs) has opened avenues for investigating its therapeutic potential in various neurological and inflammatory conditions[5][7][8]. Furthermore, its presence in tobacco smoke allows it to serve as a specific biomarker for tobacco use, aiding in smoking cessation studies and public health research[2][9][10][11]. This guide will focus on the scientific exploration of anabasine's biological activities and the methodologies employed to screen for and characterize these effects.

Core Biological Activity: Agonism at Nicotinic Acetylcholine Receptors

The primary mechanism of action for anabasine is its function as a full agonist at nAChRs[5][7][8]. These ligand-gated ion channels are critical for rapid synaptic transmission in both the central and peripheral nervous systems[7]. Upon binding, anabasine induces a conformational change in the receptor, opening an intrinsic ion channel and leading to an influx of cations, primarily Na+ and Ca2+[7]. This influx results in depolarization of the cell membrane and the initiation of downstream signaling cascades[7].

Interaction with nAChR Subtypes

The diverse family of nAChRs, composed of various subunit combinations (e.g., α4β2, α7, α3β4), presents a complex landscape for ligand interaction[12][13]. Anabasine exhibits a distinct profile of activity across these subtypes. It acts as a full agonist at the α7 nAChR subtype and a partial agonist at α4β2 nAChRs[9][14]. Notably, anabasine has a greater affinity for the α7 subtype than nicotine[14]. This differential activity is crucial as the α7 subtype is heavily implicated in cognitive processes like learning and memory, making anabasine a compound of interest for cognitive enhancement[14].

The following table summarizes the comparative potency and efficacy of anabasine and other key nicotinic agonists at various nAChR subtypes.

| Compound | α7 | α4β2 | Muscle (α1)₂β1γδ |

| Anabasine | Full Agonist (~100% Efficacy)[15] | Partial Agonist (EC50: 0.9 ± 0.0 µM)[12][15] | Potent Agonist[15] |

| Nicotine | Partial Agonist (~65% Efficacy vs. ACh)[15][16] | Full Agonist (EC50: 0.8 ± 0.1 µM)[12][15] | Agonist |

| Anabaseine | Potent Agonist (~100% Efficacy)[15][16] | Weak Partial Agonist[15] | Potent Agonist[15] |

| GTS-21 (DMXB-A) | Selective Partial Agonist[15] | Low Affinity[15] | No Agonist Effect[15] |

EC50 (half-maximal effective concentration) is a measure of potency for agonists. Efficacy is presented as a percentage of the maximal response to acetylcholine (ACh). Data is compiled from multiple sources and experimental conditions may vary.

Downstream Signaling Pathways

Activation of nAChRs by anabasine initiates a cascade of intracellular events. The initial depolarization can trigger action potentials in neurons and muscle cells. The influx of calcium ions is a particularly important secondary signal, activating a host of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular processes like survival and proliferation[7].

Caption: Downstream signaling cascade following anabasine binding to nAChRs.

Methodologies for Screening this compound Activity

A multi-faceted approach is necessary to fully characterize the biological activity of anabasine. This typically involves a combination of in vitro and in vivo assays to determine binding affinity, functional potency, subtype selectivity, and physiological effects.

Caption: General workflow for screening the biological activity of anabasine.

In Vitro Screening Assays

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.

Principle: This is a competitive binding assay where unlabeled anabasine competes with a known high-affinity radioligand for binding to nAChRs expressed in cell membranes. The concentration of anabasine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Use cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest or from brain tissue rich in the target receptor[7].

-

Homogenize cells or tissue in an appropriate buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Assay Setup (96-well plate format, in triplicate):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]epibatidine or [³H]cytisine), and binding buffer[4][7].

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine)[7].

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 3-4 hours)[4].

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter[17].

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the anabasine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value[15].

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To directly measure the functional effects of this compound on nAChR ion channel activity.

Principle: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. After a few days, the oocytes express functional receptors on their surface. A two-electrode voltage clamp is used to hold the oocyte membrane potential at a fixed value and measure the current that flows through the ion channels in response to the application of anabasine.

Step-by-Step Protocol:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with cRNA for the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Anabasine Application:

-

Prepare a range of concentrations of this compound in the perfusion solution.

-

Apply each concentration of anabasine to the oocyte for a defined period, followed by a washout period.

-

-

Data Acquisition and Analysis:

-

Record the inward current elicited by each concentration of anabasine.

-

Measure the peak current response for each concentration.

-

Plot the normalized peak current against the logarithm of the anabasine concentration to generate a dose-response curve.

-

Fit the curve using a non-linear regression model (e.g., Hill equation) to determine the EC50 and Hill slope[15].

-

Objective: A higher-throughput method to assess nAChR activation by measuring changes in intracellular calcium or membrane potential.

Principle: Cells expressing the nAChR of interest are loaded with a fluorescent dye that is sensitive to changes in either intracellular calcium concentration or membrane potential. The FLIPR instrument is a high-throughput plate reader that can add compounds to the wells and simultaneously measure the change in fluorescence over time, providing a kinetic readout of receptor activation.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye[18][20].

-

Remove the culture medium from the cell plate and add the dye loading buffer.

-